N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide -

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4908783
CAS Number:
Molecular Formula: C13H8ClN5O3S
Molecular Weight: 349.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, also known as SR141716A or rimonabant, is a potent and selective antagonist for the CB1 cannabinoid receptor []. It has been extensively studied for its potential therapeutic applications in treating obesity, addiction, and other conditions. SR141716A acts as an inverse agonist at CB1 receptors, meaning it reduces the receptor's basal activity [, ]. This compound exhibits high affinity for the inactive state of the CB1 receptor and stabilizes transmembrane helix 6 in its inactive conformation through aromatic stacking with specific amino acid residues []. Research also suggests that the interaction of SR141716A with Lysine 3.28 (K3.28) at the CB1 receptor is crucial for its inverse agonist activity [, ]. Studies further demonstrate that the carboxamide oxygen of the C-3 substituent in SR141716A plays a critical role in its interaction with K3.28 and is essential for its inverse agonist behavior [].

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: 5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR) is a structural analog of SR141716A, lacking the hydrogen-bonding capability of the C-3 substituent []. It acts as a neutral antagonist at the CB1 receptor, in contrast to SR141716A's inverse agonism []. This difference in activity highlights the importance of the C-3 substituent and its interaction with K3.28 for inverse agonist activity [, ].

5-(5-alkynyl-2-thienyl)pyrazole derivatives

Compound Description: This is a novel class of CB1 receptor antagonists discovered by replacing the conventional pyrazole 5-aryl substituent of SR141716A with a 2-thienyl moiety appended with an alkynyl unit []. Many of these compounds, including compound 18 in the referenced study, exhibit significant weight reduction in diet-induced obese mouse models []. This finding pharmacologically validates the bioisosteric replacement of the pyrazole 5-aryl with a 5-alkynyl-2-thienyl group []. Furthermore, subtle structural modifications within this series can lead to distinct differences in intrinsic properties, exemplified by the neutral antagonist (compound 12), the partial agonist (compound 15), and the inverse agonist (compound 18) [].

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

Compound Description: BAY 59-3074 is a novel, selective cannabinoid CB1/CB2 receptor ligand with partial agonist properties []. It demonstrates antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain []. Additionally, BAY 59-3074 exhibits rapid tolerance development for cannabinoid-related side effects at higher doses while maintaining its analgesic efficacy [].

Properties

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C13H8ClN5O3S

Molecular Weight

349.75 g/mol

InChI

InChI=1S/C13H8ClN5O3S/c14-8-3-1-7(2-4-8)9-6-23-13(16-9)17-12(20)11-10(19(21)22)5-15-18-11/h1-6H,(H,15,18)(H,16,17,20)

InChI Key

DMZFFWMOENDDNP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=NN3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=NN3)[N+](=O)[O-])Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.